![molecular formula C10H20NO2+ B14284667 N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium CAS No. 120830-26-4](/img/structure/B14284667.png)
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium is an organic compound characterized by its unique structure, which includes a trimethylammonium group and a pent-2-enoyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium typically involves the esterification of N,N,N-trimethylethanolamine with pent-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester compounds.
Scientific Research Applications
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding ester hydrolysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The trimethylammonium group may interact with biological membranes and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-[(3-methyl-2-butenoyl)oxy]ethan-1-aminium
- N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium
Uniqueness
N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different rates of hydrolysis, oxidation, and reduction, making it valuable for specific applications in research and industry.
Properties
CAS No. |
120830-26-4 |
|---|---|
Molecular Formula |
C10H20NO2+ |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
trimethyl(2-pent-2-enoyloxyethyl)azanium |
InChI |
InChI=1S/C10H20NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h6-7H,5,8-9H2,1-4H3/q+1 |
InChI Key |
HMZUSDRZLDRXFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
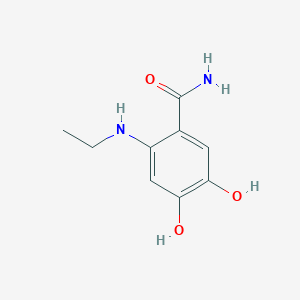
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
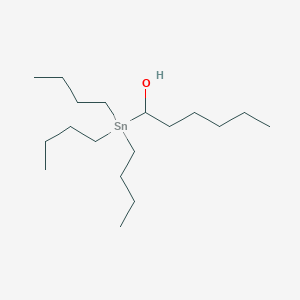
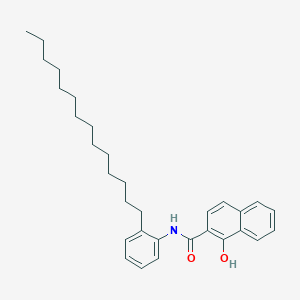

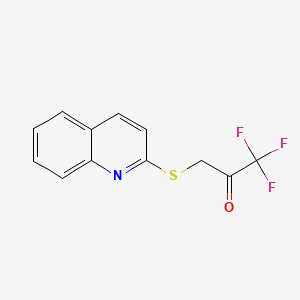
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)

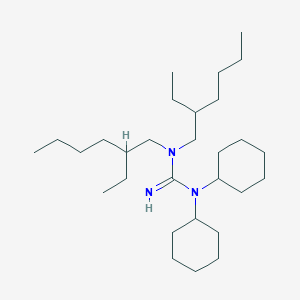
![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
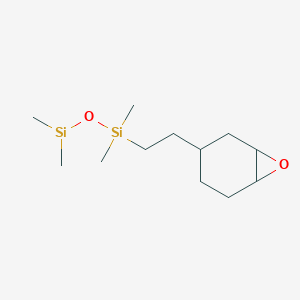
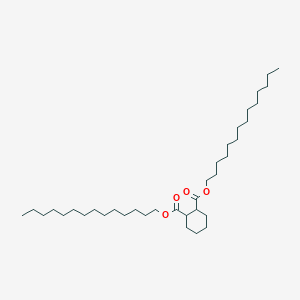
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
